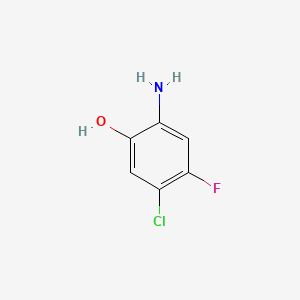

2-Amino-5-chloro-4-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRPTNASDXYIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of 2-Amino-5-chloro-4-fluorophenol?

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-Amino-5-chloro-4-fluorophenol (CAS No. 1191063-34-9). As a halogenated aminophenol, this compound presents a unique structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of amino, hydroxyl, chloro, and fluoro substituents on the aromatic ring imparts distinct electronic and steric characteristics, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This document consolidates available experimental and predicted data, outlines a plausible synthetic route and analytical methodologies, and discusses its chemical reactivity, providing a critical resource for researchers engaged in drug discovery and chemical synthesis.

Chemical Identity and Physicochemical Properties

2-Amino-5-chloro-4-fluorophenol is a substituted aromatic compound with the molecular formula C₆H₅ClFNO and a molecular weight of 161.56 g/mol . The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (chloro and fluoro) groups on the benzene ring results in a complex interplay of electronic effects that govern its physical and chemical behavior.

Table 1: Physicochemical Properties of 2-Amino-5-chloro-4-fluorophenol

| Property | Value | Source(s) |

| CAS Number | 1191063-34-9 | |

| Molecular Formula | C₆H₅ClFNO | |

| Molecular Weight | 161.56 g/mol | |

| Appearance | Solid | |

| Storage Temperature | -20°C |

Synthesis and Purification

The synthesis of 2-Amino-5-chloro-4-fluorophenol is not extensively documented in readily available literature. However, a plausible and efficient synthetic route involves the reduction of its corresponding nitro precursor, 4-chloro-5-fluoro-2-nitrophenol. This transformation is a common and well-established method for the preparation of aromatic amines.

Caption: Proposed synthesis of 2-Amino-5-chloro-4-fluorophenol.

Experimental Protocol: Reduction of 4-chloro-5-fluoro-2-nitrophenol

Causality: The choice of reducing agent is critical for achieving high yield and purity. Catalytic hydrogenation (e.g., using Pd/C) is often preferred for its clean reaction profile and ease of product isolation. Alternatively, metal/acid combinations like iron in acidic medium (e.g., HCl or acetic acid) offer a cost-effective and robust method. The following protocol outlines a general procedure using iron.

Materials:

-

4-chloro-5-fluoro-2-nitrophenol

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl) or Acetic Acid

-

Ethanol or Methanol

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite or other filter aid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-5-fluoro-2-nitrophenol in a mixture of ethanol (or methanol) and water.

-

Addition of Iron and Acid: To the stirred suspension, add iron powder. Heat the mixture to a gentle reflux and then add concentrated HCl or acetic acid dropwise. The acid activates the iron surface for the reduction.

-

Reaction Monitoring: The reaction is exothermic. Maintain a steady reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

-

Extraction: Combine the filtrate and the washings. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-5-chloro-4-fluorophenol.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Self-Validation: The purity of the synthesized compound should be rigorously assessed using a combination of analytical techniques as described in Section 4. The structural identity must be confirmed by spectroscopic methods.

Chemical Reactivity and Handling

The reactivity of 2-Amino-5-chloro-4-fluorophenol is dictated by the interplay of its functional groups. The amino and hydroxyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution, while the chloro and fluoro groups are deactivating but also ortho-, para-directing. This complex substitution pattern makes predicting the regioselectivity of further reactions challenging and necessitates careful experimental design.

-

Amino Group Reactivity: The amino group can undergo diazotization, acylation, and alkylation reactions.

-

Hydroxyl Group Reactivity: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for ether and ester synthesis.

-

Aromatic Ring Reactivity: The aromatic ring can participate in electrophilic substitution reactions, though the deactivating effect of the halogens will likely require forcing conditions. The positions ortho and para to the activating amino and hydroxyl groups are the most likely sites of substitution.

Handling and Storage: 2-Amino-5-chloro-4-fluorophenol should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container at -20°C to prevent degradation.

Analytical Methodologies

The purity and identity of 2-Amino-5-chloro-4-fluorophenol can be determined using a suite of analytical techniques.

Caption: Analytical workflow for 2-Amino-5-chloro-4-fluorophenol.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of 2-Amino-5-chloro-4-fluorophenol.

Protocol:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 280 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Causality: The C18 stationary phase provides good retention for the moderately polar analyte. The acidic modifier in the mobile phase ensures the protonation of the amino group, leading to sharper peaks and better chromatographic resolution.

Spectroscopic Characterization

While specific experimental spectra for 2-Amino-5-chloro-4-fluorophenol are not widely published, predicted spectral data can provide valuable guidance for characterization. Chemical suppliers like BLD Pharm and Pharmaffiliates may provide spectral data (NMR, HPLC, LC-MS, UPLC) upon request for their products.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be influenced by the electronic effects of all substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of the fluorine atom on the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H, N-H, C-F, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.

Applications in Drug Development and Research

Halogenated aminophenols are valuable scaffolds in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The presence of chlorine and fluorine in 2-Amino-5-chloro-4-fluorophenol can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

This compound can serve as a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications, including but not limited to:

-

Kinase inhibitors

-

Antimicrobial agents

-

Agrochemicals

The amino and hydroxyl groups provide convenient handles for derivatization, allowing for the construction of diverse chemical libraries for high-throughput screening.

Conclusion

2-Amino-5-chloro-4-fluorophenol is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive set of experimentally determined physicochemical data is not yet publicly available, this guide provides a solid foundation based on available information and established chemical principles. The proposed synthetic and analytical methodologies offer a starting point for researchers to produce and characterize this compound, paving the way for its exploration in the development of novel pharmaceuticals and functional materials.

References

An In-depth Technical Guide to 2-Amino-5-chloro-4-fluorophenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-4-fluorophenol, a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, a detailed synthetic pathway, potential applications, and critical safety information, offering a valuable resource for professionals in research and development.

Compound Identification and Physicochemical Properties

2-Amino-5-chloro-4-fluorophenol is a substituted phenol derivative. The strategic placement of amino, chloro, and fluoro groups on the aromatic ring makes it a versatile building block in organic synthesis.

Molecular Structure:

Caption: Proposed synthesis of 2-Amino-5-chloro-4-fluorophenol.

Experimental Protocol

Step 1: Synthesis of 2-chloro-4-fluoro-5-nitrophenol (Nitration)

This protocol describes the nitration of 2-chloro-4-fluorophenol using a mixture of nitric acid and sulfuric acid.

-

Materials:

-

2-chloro-4-fluorophenol

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Crushed ice

-

Deionized water

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-chloro-4-fluorophenol to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 2-chloro-4-fluorophenol, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

The precipitated solid, 2-chloro-4-fluoro-5-nitrophenol, is collected by filtration.

-

Wash the solid with cold deionized water until the filtrate is neutral to pH paper.

-

Dry the product under vacuum to obtain the desired intermediate.

-

Step 2: Synthesis of 2-Amino-5-chloro-4-fluorophenol (Reduction)

This protocol outlines the reduction of the nitro-intermediate using iron powder in the presence of ammonium chloride. [1][2]

-

Materials:

-

2-chloro-4-fluoro-5-nitrophenol

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Celite® (optional, for filtration)

-

-

Procedure:

-

In a round-bottom flask, prepare a suspension of 2-chloro-4-fluoro-5-nitrophenol in a mixture of ethanol and water (e.g., 1:1 v/v).

-

To this suspension, add iron powder (3-5 equivalents) and ammonium chloride (0.5-1 equivalent).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the hot solution through a pad of Celite® to remove the iron sludge.

-

Wash the filter cake with hot ethanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-Amino-5-chloro-4-fluorophenol.

-

Applications in Drug Discovery and Agrochemicals

Halogenated aminophenols are valuable scaffolds in the development of new bioactive molecules. The presence of chlorine and fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, including its metabolic stability, binding affinity, and membrane permeability.

While specific applications of 2-Amino-5-chloro-4-fluorophenol are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. [3]

-

Kinase Inhibitors: The aminophenol scaffold is a common feature in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The amino and hydroxyl groups provide points for further chemical modification to interact with the ATP-binding site of kinases.

-

Agrochemicals: This compound and its derivatives have potential applications in the agrochemical industry. For instance, the related 5-amino-2-chloro-4-fluorophenoxyacetic acid ester has been identified as a useful intermediate for agricultural chemicals. [4]The halogen substituents can enhance the efficacy and selectivity of herbicides and pesticides. [3]

Safety and Handling

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed. [5]* Acute Toxicity, Dermal (Category 4): Harmful in contact with skin. [5]* Acute Toxicity, Inhalation (Category 4): Harmful if inhaled. [5]* Skin Corrosion/Irritation (Category 2): Causes skin irritation. [5]* Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation. [5] Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Handling: Avoid direct contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Spectroscopic Characterization

Definitive spectroscopic data for 2-Amino-5-chloro-4-fluorophenol is not widely published. However, based on its structure and data from analogous compounds such as 2-amino-4-chlorophenol, the following spectral characteristics can be anticipated.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the amino, hydroxyl, chloro, and fluoro substituents. The amine and hydroxyl protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six signals for the aromatic carbons. The chemical shifts of these carbons will be diagnostic of their substitution pattern, with the carbons attached to the electronegative oxygen, nitrogen, chlorine, and fluorine atoms appearing at characteristic downfield shifts.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The C-Cl and C-F stretching vibrations will appear in the fingerprint region.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.56 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Conclusion

2-Amino-5-chloro-4-fluorophenol is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its unique substitution pattern offers multiple avenues for the creation of novel and complex molecules with enhanced biological activity. This guide provides a foundational understanding of its synthesis, properties, and potential applications, alongside crucial safety information to ensure its responsible use in a research and development setting. As with any chemical synthesis, the protocols provided herein may require optimization to achieve the desired yield and purity.

References

- Benchchem. (2025). Application Notes and Protocols for 2-Amino-4-chloro-5-fluorophenol in Medicinal Chemistry.

- Lookchem. (n.d.). Cas 84478-72-8, 5-amino-2-chloro-4-fluoro-phenol.

- Benchchem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-chloro-5-fluorophenol.

- Benchchem. (n.d.). 5-Amino-2-chloro-4-fluorophenol | 84478-72-8.

- Alachem Co., Ltd. (n.d.). 84478-72-8 | 5-amino-2-chloro-4-fluorophenol.

- Sigma-Aldrich. (n.d.). 5-Amino-2-chloro-4-fluorophenol | 84478-72-8.

- Ambeed.com. (n.d.). 84478-72-8 | 5-Amino-2-chloro-4-fluorophenol | Fluorinated Building Blocks.

- Benchchem. (2025). Challenges in the scale-up synthesis of 2-Amino-4-chloro-5-fluorophenol.

- PubChem. (n.d.). 5-Amino-2-chloro-4-fluorophenol | C6H5ClFNO | CID 158654.

- BLD Pharm. (n.d.). 1191063-34-9 | 2-Amino-5-chloro-4-fluorophenol.

- Pharmaffiliates. (n.d.). 1191063-34-9 | Chemical Name : 2-Amino-5-chloro-4-fluorophenol.

- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

- Google Patents. (n.d.). JPH05262704A - Process for producing 5-amino-2-chloro-4-fluorophenoxyacetic acid ester.

- King-Pharm. (n.d.). 2-Amino-5-chloro-4-fluorophenol [1191063-34-9].

- Benchchem. (2025). An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Amino-4-chloro-5-fluorophenol.

- Benchchem. (2025). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide.

- Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-4-fluorophenol | 1191063-34-9.

- BIOFOUNT. (n.d.). 1191063-34-9 | 2-Amino-5-chloro-4-fluorophenol.

- Guidechem. (n.d.). How can 2-chloro-4-fluoro-5-nitrophenol be synthesized?.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from The Royal Society of Chemistry website.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 2-Chloro-5-aminophenol synthesis.

- PubChem. (n.d.). 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265.

- Google Patents. (1985). United States Patent (19).

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Google Patents. (1998). WO 98/00427.

- ChemicalBook. (n.d.). 2-Amino-5-chlorophenol(28443-50-7) 13C NMR spectrum.

- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398).

- Sigma-Aldrich. (n.d.). 2-Amino-5-chlorophenol 97 28443-50-7.

- PubMed. (n.d.). Nephrotoxic potential of 2-amino-5-chlorophenol and 4-amino-3-chlorophenol in Fischer 344 rats: comparisons with 2- and 4-chloroaniline and 2- and 4-aminophenol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. JPH05262704A - Process for producing 5-amino-2-chloro-4-fluorophenoxyacetic acid ester - Google Patents [patents.google.com]

- 5. 5-Amino-2-chloro-4-fluorophenol | C6H5ClFNO | CID 158654 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Amino-5-chloro-4-fluorophenol: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-5-chloro-4-fluorophenol (IUPAC Name: 5-amino-2-chloro-4-fluorophenol), a key intermediate in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

Molecular Structure:

Caption: 2D Structure of 2-Amino-5-chloro-4-fluorophenol.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule, providing a unique "fingerprint."

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

For a solid sample like 2-Amino-5-chloro-4-fluorophenol, the Potassium Bromide (KBr) pellet method is a standard and effective sample preparation technique.[2]

Methodology:

-

Sample Grinding: Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle to reduce particle size and minimize scattering of the IR beam.[2]

-

Mixing with KBr: The ground sample is then intimately mixed with 100-200 mg of dry, IR-grade KBr powder.[2]

-

Pellet Formation: The mixture is transferred to a pellet die and subjected to high pressure in a hydraulic press to form a thin, transparent pellet.[2]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Sources

Potential industrial and research applications of 2-Amino-5-chloro-4-fluorophenol.

An In-Depth Technical Guide to the Potential Industrial and Research Applications of 2-Amino-5-chloro-4-fluorophenol

Abstract

2-Amino-5-chloro-4-fluorophenol is a halogenated aromatic compound with significant potential as a versatile building block in the chemical and pharmaceutical industries. Its unique trifunctional nature, featuring an amino group, a hydroxyl group, and a distinct halogen substitution pattern, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the potential industrial and research applications of this compound. Drawing on data from structurally similar molecules, this document explores its promise in the development of novel pharmaceuticals, particularly kinase inhibitors, as well as its potential utility in the synthesis of agrochemicals and specialty dyes. Detailed experimental protocols for its synthesis and derivatization are provided to empower researchers and drug development professionals in their work with this promising intermediate.

Introduction: A Molecule of Strategic Importance

Halogenated organic compounds are of paramount importance in the fields of medicinal chemistry and materials science. The incorporation of halogen atoms, particularly fluorine and chlorine, into a molecular scaffold can profoundly influence its physicochemical and pharmacological properties. Attributes such as metabolic stability, membrane permeability, and binding affinity for biological targets can be significantly enhanced.[1] 2-Amino-5-chloro-4-fluorophenol emerges as a molecule of interest due to its unique substitution pattern, which makes it a promising precursor for a diverse array of more complex molecules. While direct research on this specific isomer is emerging, the well-documented applications of its structural analogs provide a strong basis for predicting its utility.[1][2]

This technical guide serves as a foundational resource for researchers, chemists, and professionals in drug development. It aims to consolidate the available knowledge on 2-Amino-5-chloro-4-fluorophenol and to provide scientifically grounded insights into its potential applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-Amino-5-chloro-4-fluorophenol is essential for its effective use in synthesis and research.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFNO | [3] |

| Molecular Weight | 161.56 g/mol | [3][4] |

| Appearance | Colorless to light yellow crystalline powder | [5] |

| Melting Point | Approximately 120-123°C | [5] |

| Solubility | Soluble in alcohols, ketones, and esters; slightly soluble in water. | [5] |

| CAS Number | 1191063-34-9 | [3][6] |

Analytical Characterization: The purity and identity of 2-Amino-5-chloro-4-fluorophenol can be confirmed using standard analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC): To assess purity and identify any impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Melting Point Determination: As a preliminary indicator of purity.[7]

Synthesis of 2-Amino-5-chloro-4-fluorophenol

The synthesis of 2-Amino-5-chloro-4-fluorophenol typically involves a multi-step process. A common and practical synthetic route starts with the nitration of a suitable chlorofluorophenol, followed by the reduction of the nitro group to an amine.[2]

Proposed Synthetic Pathway

A plausible synthesis commences with a precursor like 2-chloro-4-fluorophenol.[8] This is then subjected to nitration, followed by a reduction reaction to yield the final product.

Caption: Proposed synthesis of 2-Amino-5-chloro-4-fluorophenol.

Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction

This protocol outlines the reduction of a nitrated precursor, a critical step in the synthesis of aminophenols.[9][10]

Materials:

-

Nitrated precursor (e.g., 4-chloro-5-fluoro-2-nitrophenol)

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Procedure:

-

In a hydrogenation vessel, dissolve the nitrated precursor in a suitable solvent like methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with an inert gas (nitrogen or argon) to remove oxygen.

-

Introduce hydrogen gas to the desired pressure (e.g., 30 psi).[10]

-

Agitate the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, purge the vessel again with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-5-chloro-4-fluorophenol.

-

The crude product can be further purified by crystallization or column chromatography.

Potential Industrial and Research Applications

The trifunctional nature of 2-Amino-5-chloro-4-fluorophenol makes it a valuable intermediate in several industrial and research domains.

Pharmaceutical Sector: A Scaffold for Drug Discovery

The primary application of this compound is as a building block in medicinal chemistry.[1] The presence of amino, hydroxyl, and halogen functionalities allows for the synthesis of a diverse library of compounds with potential therapeutic activities.

4.1.1. Kinase Inhibitors: The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in oncology.[11] The difluorophenol moiety can be incorporated to interact with key residues in the ATP-binding site of kinases.[11] While direct studies on 2-Amino-5-chloro-4-fluorophenol are limited, its isomers and analogs are actively explored for this purpose. For instance, 5-Amino-2-chloro-4-fluorophenol is a reagent used in the design of potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors.[12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 5-Amino-2-chloro-4-fluorophenol | C6H5ClFNO | CID 158654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 1191063-34-9|2-Amino-5-chloro-4-fluorophenol|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 5-Amino-2-chloro-4-fluorophenol | 84478-72-8 [chemicalbook.com]

Historical context and discovery of 2-Amino-5-chloro-4-fluorophenol.

An In-depth Technical Guide to 2-Amino-5-chloro-4-fluorophenol: Historical Context, Synthesis, and Applications

Introduction

2-Amino-5-chloro-4-fluorophenol is a halogenated aromatic organic compound characterized by the presence of amino, hydroxyl, chloro, and fluoro functional groups on a benzene ring. Its unique substitution pattern makes it a molecule of significant interest, particularly as a versatile building block or intermediate in the synthesis of more complex molecules. While specific public-domain literature on the discovery and application of this exact isomer (CAS Number: 1191063-34-9) is limited, its structural motifs are prevalent in materials science and medicinal chemistry.[1] The strategic placement of halogen atoms and reactive functional groups offers multiple avenues for chemical modification, potentially influencing the physicochemical and pharmacological properties of its derivatives.[2]

This guide provides a comprehensive overview of 2-Amino-5-chloro-4-fluorophenol, grounded in the broader context of halogenated aminophenols. It synthesizes information from analogous compounds to propose robust synthetic routes, outline detailed characterization protocols, and explore potential applications for researchers in chemistry and drug development.

Historical Context: The Strategic Role of Halogens in Medicinal Chemistry

The deliberate incorporation of halogen atoms, particularly fluorine and chlorine, into bioactive molecules has been a cornerstone of modern drug discovery for over a century.[3][4] The introduction of these elements is not arbitrary; it is a strategic decision made to fine-tune a drug candidate's properties. Fluorine, being the most electronegative element, has a profound impact when substituted into an organic scaffold.

The "Fluorine Factor" in Drug Design: The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's profile.[5] Key benefits frequently observed include:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[2]

-

Increased Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, thereby enhancing the potency of a drug candidate.[5]

-

Modulated Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[5]

-

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, affecting a compound's ionization state and solubility at physiological pH.

The presence of both fluorine and chlorine on the 2-Amino-5-chloro-4-fluorophenol scaffold offers a dual approach to property modulation, making it a potentially valuable precursor for novel therapeutic agents.[2]

Synthesis and Discovery

Proposed Synthetic Pathway: Reduction of 2-chloro-4-fluoro-5-nitrophenol

The synthesis logically begins with the commercially available precursor, 2-chloro-4-fluoro-5-nitrophenol. The core transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). Catalytic hydrogenation is a preferred industrial method due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal waste.[6]

Caption: Proposed synthesis of 2-Amino-5-chloro-4-fluorophenol.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 2-chloro-4-fluoro-5-nitrophenol using hydrogen gas with a palladium on carbon (Pd/C) catalyst. This method is highly effective for nitro group reductions and is widely documented for similar substrates.[6][7]

Materials:

-

2-chloro-4-fluoro-5-nitrophenol

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol or Ethanol (ACS grade)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

-

Parr Hydrogenation Apparatus or equivalent pressure vessel

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen) to remove any residual oxygen.

-

Charging the Vessel: In the vessel, dissolve 2-chloro-4-fluoro-5-nitrophenol (1.0 eq.) in a suitable solvent such as methanol or ethanol. The solvent volume should be sufficient to ensure complete dissolution and effective stirring (typically 10-20 mL per gram of substrate).

-

Catalyst Addition: Under the inert atmosphere, carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%). The wet catalyst is preferred to minimize the risk of ignition upon contact with the solvent and air.

-

Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove the inert gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 30-50 psi).

-

Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air. Quench it carefully with water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-5-chloro-4-fluorophenol. The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Trustworthiness:

-

Choice of Catalyst: Palladium on carbon is a highly efficient and selective catalyst for the reduction of aromatic nitro groups in the presence of other reducible functionalities like halogens (C-Cl, C-F) under mild conditions.

-

Solvent Selection: Methanol and ethanol are excellent solvents for both the substrate and the product, and they are compatible with the hydrogenation process.

-

Inert Atmosphere: The initial purging with an inert gas and careful handling of the catalyst are critical safety measures to prevent the ignition of hydrogen gas. This protocol is a self-validating system as the completion of the reaction is clearly marked by the halt in hydrogen consumption.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While a complete dataset for 2-Amino-5-chloro-4-fluorophenol is not publicly compiled, the expected properties and spectral features can be inferred from its structure and data from close structural analogs.[8]

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1191063-34-9 | [1] |

| Molecular Formula | C₆H₅ClFNO | [9] |

| Molecular Weight | 161.56 g/mol | [9] |

| Appearance | Expected to be a solid, possibly light brown or off-white | [10] |

| Solubility | Expected to be soluble in alcohols, ketones, and esters; slightly soluble in water | [11] |

Analytical Workflow and Spectroscopic Data

Purity and structural confirmation are typically achieved using a combination of chromatographic and spectroscopic techniques.[10]

Caption: Standard analytical workflow for compound validation.

Expected Spectroscopic Features (Comparative): The following table outlines the expected spectral data for 2-Amino-5-chloro-4-fluorophenol, based on fundamental principles and published data for the related isomer, 2-Amino-4-chloro-5-fluorophenol.[8]

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | - Aromatic protons (~6.5-7.5 ppm). - Broad singlet for -NH₂ protons (~4.5-5.5 ppm). - Broad singlet for -OH proton (~9.0-10.0 ppm). |

| ¹³C NMR (in DMSO-d₆) | - 6 distinct aromatic carbon signals, with chemical shifts influenced by the substituents. Carbons attached to F and Cl will show characteristic splitting patterns and shifts. |

| FTIR (KBr Pellet) | - Broad O-H stretch (~3200-3500 cm⁻¹). - N-H stretching vibrations (~3300-3400 cm⁻¹). - C=C aromatic ring stretches (~1450-1600 cm⁻¹). - C-F and C-Cl stretches in the fingerprint region (~1000-1300 cm⁻¹ and ~600-800 cm⁻¹, respectively). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z ≈ 161/163, showing the characteristic ~3:1 isotopic pattern for chlorine. |

Potential Applications in Research and Drug Development

The true value of 2-Amino-5-chloro-4-fluorophenol lies in its potential as a versatile chemical intermediate. The presence of three distinct functional groups (hydroxyl, amino, and the aromatic ring) provides multiple reaction sites for building molecular complexity.

-

Precursor for Heterocyclic Scaffolds: Aminophenols are well-known precursors for the synthesis of benzoxazoles and other fused heterocyclic systems, which are common motifs in pharmacologically active compounds.[2][12]

-

Scaffold for Bioactive Molecules: Based on the activity of analogous compounds, derivatives of 2-Amino-5-chloro-4-fluorophenol could be explored as potential kinase inhibitors or antimicrobial agents. The halogen substituents can play a critical role in directing binding to protein targets and enhancing metabolic stability.[2]

-

Intermediate for Agrochemicals: Halogenated phenols are important intermediates in the production of various agricultural agents, such as herbicides and fungicides.[13][14]

Safety and Handling

While specific toxicity data for 2-Amino-5-chloro-4-fluorophenol is not available, it should be handled with the care appropriate for a research chemical of its class. Based on data for structurally similar compounds like 5-amino-2-chloro-4-fluorophenol, the following hazards may be anticipated.[9]

-

GHS Hazard Statements (Anticipated): Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled.[9]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Operations should be conducted in a well-ventilated fume hood.[10]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10]

Conclusion

2-Amino-5-chloro-4-fluorophenol represents a confluence of strategically important functional groups for modern chemical synthesis. While its own discovery and history are not prominently documented, its scientific value is evident through the lens of its chemical relatives and the foundational principles of medicinal chemistry. The proposed synthetic and analytical frameworks in this guide provide a robust starting point for researchers to produce, validate, and explore the potential of this compound. As the demand for novel, precisely functionalized building blocks continues to grow, molecules like 2-Amino-5-chloro-4-fluorophenol will undoubtedly play a crucial role in the development of future pharmaceuticals, agrochemicals, and advanced materials.

References

- A Spectroscopic Comparison of 2-Amino-4-chloro-5-fluorophenol and Its Structural Analogs. (n.d.). BenchChem.

- Application Notes and Protocols for 2-Amino-4-chloro-5-fluorophenol in Medicinal Chemistry. (n.d.). BenchChem.

- How to Synthesize 2-AMINO-5-FLUOROPHENOL and Its Application? (n.d.). Guidechem.

- Challenges in the scale-up synthesis of 2-Amino-4-chloro-5-fluorophenol. (n.d.). BenchChem.

- An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-chloro-5-fluorophenol. (n.d.). BenchChem.

- 2-Amino-5-chloro-4-fluorophenol (1191063-34-9). (n.d.). BLD Pharm.

- 5-amino-2-chloro-4-fluorophenol. (2024, April 9). ChemBK.

- Process for preparing 2-chloro-4-fluorophenol. (1991). Google Patents.

- 5-Amino-2-chloro-4-fluorophenol. (n.d.). PubChem.

- 2-Amino-5-chlorophenol. (n.d.). MilliporeSigma.

- 2-Chloro-5-aminophenol synthesis. (n.d.). ChemicalBook.

- Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777–791.

- Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate.

- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.

- Method for producing aminophenol derivative. (1993). Google Patents.

- Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Semantic Scholar.

Sources

- 1. 1191063-34-9|2-Amino-5-chloro-4-fluorophenol|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Amino-2-chloro-4-fluorophenol | C6H5ClFNO | CID 158654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chembk.com [chembk.com]

- 12. 2-氨基-5-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 13. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 14. JPH05286912A - Method for producing aminophenol derivative - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Amino-5-chloro-4-fluorophenol and its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Aminophenols in Medicinal Chemistry

Substituted aminophenols are a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyestuffs. Their inherent biological activity and synthetic versatility make them prized scaffolds in the field of drug discovery. Among this important class of molecules, 2-Amino-5-chloro-4-fluorophenol and its analogs have emerged as particularly valuable building blocks. The strategic placement of halogen atoms, specifically chlorine and fluorine, on the aminophenol core imparts unique physicochemical properties that can significantly enhance the pharmacological profile of derivative compounds. This technical guide provides a comprehensive review of the synthesis, properties, and applications of 2-Amino-5-chloro-4-fluorophenol and its analogs, with a focus on their role in the development of targeted therapeutics.

The presence of both a chloro and a fluoro substituent, in addition to the amino and hydroxyl groups, offers multiple avenues for chemical modification and can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2] Fluorine, in particular, is a bioisostere of hydrogen that can introduce favorable electronic properties, modulate pKa, and form key interactions with protein residues, often leading to enhanced potency and improved pharmacokinetic properties.[3][4][5][6][7] The interplay of the electron-withdrawing effects of the halogens and the electron-donating nature of the amino and hydroxyl groups creates a unique chemical environment, making this scaffold a compelling starting point for the design of novel bioactive agents.

Physicochemical Properties of 2-Amino-5-chloro-4-fluorophenol and Key Analogs

A thorough understanding of the physicochemical properties of a scaffold is fundamental to rational drug design. These properties govern a molecule's solubility, permeability, and interaction with biological targets. Below is a summary of key computed and experimental data for 2-Amino-5-chloro-4-fluorophenol and some of its notable analogs.

| Property | 2-Amino-5-chloro-4-fluorophenol | 5-Amino-2-chloro-4-fluorophenol[8][9] | 2-Amino-5-chlorophenol | 2-Amino-5-fluorophenol[9] |

| Molecular Formula | C₆H₅ClFNO | C₆H₅ClFNO | C₆H₆ClNO | C₆H₆FNO |

| Molecular Weight | 161.56 g/mol | 161.56 g/mol | 143.57 g/mol | 127.12 g/mol |

| Appearance | - | Colorless to light yellow crystal powder | Solid | - |

| Melting Point | - | ~120-123°C | 145-153 °C | - |

| Solubility | - | Soluble in alcohol, ketone, and ester; slightly soluble in water. | - | - |

| XLogP3 | - | 1.6 | - | - |

| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |

Synthesis of 2-Amino-5-chloro-4-fluorophenol and its Analogs: A Strategic Overview

The synthesis of halogenated aminophenols requires careful planning to achieve the desired regioselectivity. The synthetic routes often involve multiple steps, including nitration, halogenation, and reduction.

General Synthetic Strategies

A common approach to synthesizing compounds like 2-Amino-5-chloro-4-fluorophenol involves the reduction of a corresponding nitrophenol precursor. For instance, the synthesis of the related isomer, 2-Amino-4-chloro-5-fluorophenol, can be achieved through the catalytic hydrogenation of 2-chloro-4-fluoro-5-nitrophenol.[10] This method is often favored due to its clean reaction profile and straightforward product isolation.

Another versatile method involves the multi-step transformation of a readily available starting material. For example, 2-Amino-4-chloro-5-fluorophenol can be synthesized from p-fluoroaniline through a sequence of protection, regioselective chlorination, deprotection, regioselective nitration, diazotization to introduce the hydroxyl group, and finally, reduction of the nitro group.[11]

A patented method for the synthesis of 5-amino-2-chloro-4-fluorophenol involves the hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate.[12][13] This process is reported to be high-yielding and suitable for industrial-scale production.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-5-fluorophenol via Catalytic Hydrogenation[11]

This protocol describes the reduction of 2-chloro-4-fluoro-5-nitrophenol to 2-Amino-4-chloro-5-fluorophenol.

Materials:

-

2-chloro-4-fluoro-5-nitrophenol

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Procedure:

-

In a hydrogenation vessel, dissolve 2-chloro-4-fluoro-5-nitrophenol in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with an inert gas (nitrogen or argon) to remove any oxygen.

-

Introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 2-aminophenol scaffold and its halogenated derivatives are prevalent in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The amino and hydroxyl groups can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, are key regulators of this process.[14][15] Consequently, inhibiting VEGFR signaling is a validated therapeutic strategy in oncology. Several VEGFR inhibitors incorporating aminophenol-like scaffolds have been developed. The 2-Amino-5-chloro-4-fluorophenol scaffold is a promising starting point for the design of novel VEGFR inhibitors due to the potential for the halogen substituents to occupy hydrophobic pockets within the ATP-binding site and enhance binding affinity.

Structure-Activity Relationships (SAR)

The biological activity of aminophenol derivatives can be significantly modulated by altering the substitution pattern on the aromatic ring. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates.

For halogenated phenols, the position and nature of the halogen atom can have a dramatic effect on their inhibitory activity against protein tyrosine kinases.[3] For instance, chlorophenol derivatives have shown potent inhibitory activity, while the corresponding bromophenols were inactive.[3] This highlights the subtle electronic and steric effects that govern molecular recognition.

In the context of 2-Amino-5-chloro-4-fluorophenol, the following SAR insights can be inferred from related structures:

-

The 2-amino and 1-hydroxyl groups: These are often crucial for anchoring the molecule in the ATP-binding site of kinases through hydrogen bonding with the hinge region.

-

The 5-chloro and 4-fluoro substituents: These halogens can influence the electronics of the aromatic ring, modulate the pKa of the amino and hydroxyl groups, and occupy hydrophobic pockets in the target protein, thereby enhancing binding affinity and selectivity. The specific combination of chlorine and fluorine at these positions offers a unique opportunity for fine-tuning these interactions.

Further derivatization of the amino and hydroxyl groups can also lead to compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[8][11][16]

Toxicology and Safety Considerations

While halogenated phenols are valuable synthetic intermediates, it is essential to handle them with appropriate safety precautions. Many chlorophenols are known to be toxic and persistent in the environment.[17] Aminophenols can also exhibit toxicity. For example, 2-amino-5-chlorophenol has been shown to be nephrotoxic in vitro, with its toxicity potentially mediated by free radical generation.[18]

General Safety Precautions for Handling Halogenated Aminophenols:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for specific handling and disposal information for each compound.

Conclusion and Future Perspectives

2-Amino-5-chloro-4-fluorophenol and its analogs represent a promising class of scaffolds for the development of novel therapeutics. Their unique substitution pattern, combining the key pharmacophoric elements of an aminophenol with the modulating effects of chlorine and fluorine, provides a rich platform for medicinal chemists to explore. The application of these building blocks in the design of kinase inhibitors, particularly for targets like VEGFR, highlights their potential in oncology and other disease areas.

Future research in this area will likely focus on the development of more efficient and regioselective synthetic routes to access a wider diversity of analogs. Further elucidation of the structure-activity relationships, particularly the specific roles of the chloro and fluoro substituents in target engagement, will be crucial for the rational design of next-generation inhibitors. As our understanding of the biological targets and signaling pathways involved in disease progression deepens, the strategic application of scaffolds like 2-Amino-5-chloro-4-fluorophenol will undoubtedly continue to yield novel and effective therapeutic agents.

References

- Google Patents. (1993). Method for producing aminophenol derivative. JPH05286912A.

-

PubChem. 5-Amino-2-chloro-4-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 5-amino-2-chloro-4-fluorophenol. Retrieved from [Link]

- The Royal Society of Chemistry. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.

- Google Patents. (1993). Method for producing aminophenol derivative. JPH05286912A.

-

University of Bath's research portal. (2013). Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. Retrieved from [Link]

- ACS Publications. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters.

- National Center for Biotechnology Information. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters.

- Google Patents. PRMT5 inhibitors. US12391695B2.

- ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.

- National Center for Biotechnology Information. (2021).

- ResearchGate. VEGFR‐2 inhibitors (1–8)

- National Center for Biotechnology Information. (2022).

- ResearchGate.

- PubMed. (1999). 2-Amino-5-chlorophenol toxicity in renal cortical slices from Fischer 344 rats: effect of antioxidants and sulfhydryl agents.

- ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.

- National Center for Biotechnology Information. (2022).

- National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

-

Fiveable. Rational Drug Design and Structure-Activity Relationships | Chemical Basis of Bioengineering I Class Notes. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Drug Design Org. Structure Activity Relationships. Retrieved from [Link]

-

Justia Patents. Christopher William Murray Inventions, Patents and Patent Applications. Retrieved from [Link]

- Google Patents. Novel inhibitors of map4k1. WO2018215668A1.

- PubMed. (1995). Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents.

- PubMed. (2025).

-

PubChem. Kinase inhibitors based upon N-alkyl pyrazoles. Patent US-9771353-B2. National Center for Biotechnology Information. Retrieved from [Link]

- National Center for Biotechnology Information. (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.

- European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).

- Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment).

-

PubChem. 2-Amino-4-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

- National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf.

- PubMed. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist.

- IntechOpen. (2022).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. JPH05286912A - Method for producing aminophenol derivative - Google Patents [patents.google.com]

- 14. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]

- 17. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Amino-5-chlorophenol toxicity in renal cortical slices from Fischer 344 rats: effect of antioxidants and sulfhydryl agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, handling, and storage guidelines for 2-Amino-5-chloro-4-fluorophenol.

An In-depth Technical Guide on the Safety, Handling, and Storage of 2-Amino-5-chloro-4-fluorophenol

For the diligent researcher, scientist, and drug development professional, a profound understanding of the chemical entities they handle is paramount. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage guidelines for 2-Amino-5-chloro-4-fluorophenol. The causality behind each recommendation is explored to foster a culture of safety and scientific integrity within the laboratory.

Chemical and Physical Properties: The Foundation of Safe Handling

A thorough grasp of a compound's physical and chemical properties is the bedrock of its safe manipulation. These characteristics dictate its behavior under various conditions and inform the necessary safety precautions.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClFNO | [1] |

| Molecular Weight | 161.56 g/mol | [1] |

| Appearance | Brown Solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

| Melting Point | 62°C (lit.) | [2] |

| Boiling Point | 316°C (lit.) | [2] |

Hazard Identification and Risk Assessment

2-Amino-5-chloro-4-fluorophenol and its structural analogs are classified as hazardous substances. A comprehensive risk assessment should be conducted before any handling. A structurally similar compound, 2-amino-4-chlorophenol, is suspected of causing cancer[1][3].

GHS Hazard Statements:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2] |

Engineering Controls: The First Line of Defense

The primary approach to ensuring safety is to implement robust engineering controls that minimize the potential for exposure.

-

Chemical Fume Hood: All handling of 2-Amino-5-chloro-4-fluorophenol, especially when dealing with the solid form or creating solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors[5][6][7].

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed[3][8].

-

Designated Area: A specific area within the laboratory should be designated for the handling of this compound to prevent cross-contamination[9].

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE strategy is mandatory to prevent any direct contact with 2-Amino-5-chloro-4-fluorophenol[10].

| Protection Type | Specific Equipment | Details |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166[3][10]. A face shield should be worn if there is a risk of splashing[9][11]. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat | Wear appropriate protective gloves and clothing to prevent skin exposure[10]. Contaminated clothing should be removed promptly and laundered before reuse[10][12]. For extensive work, consider utility-grade neoprene or butyl gloves over nitrile gloves[6]. |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when working outside of a chemical fume hood or if dust formation is likely[3][10]. A particulate filter respirator is recommended[10]. |

Protocol for Donning and Doffing PPE:

-

Donning (Putting On):

-

Put on a lab coat, ensuring it is fully buttoned.

-

Put on safety glasses or goggles.

-

Put on a respirator if required by your risk assessment.

-

Wash hands thoroughly.

-

Put on gloves, ensuring the cuffs of the gloves are over the cuffs of the lab coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid contaminating your hands.

-

Remove the lab coat by folding it inward on itself to contain any contamination.

-

Remove safety glasses or goggles.

-

Remove the respirator if one was worn.

-

Wash hands thoroughly with soap and water.

-

Safe Handling and Storage: Maintaining Chemical Integrity and Safety

Proper handling and storage are critical to prevent accidents and maintain the purity of the compound.

Handling:

-

Avoid contact with skin and eyes[2].

-

Avoid the formation of dust and aerosols[2].

-

Use non-sparking tools[2].

-

Do not eat, drink, or smoke in areas where the chemical is handled[12][13].

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place[2][3][14].

-

Keep in a cool, dry, dark location[5].

-

Recommended storage temperature is between 2°C and 8°C[1][14].

-

Store away from incompatible materials such as strong oxidizing agents[10][12]. Halogenated compounds should be segregated from acids, bases, and metals[15].

-

Store in a secured area, and label the storage location appropriately[5][16].

Emergency Procedures: Preparedness and Response

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately[1][3][17]. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention[1][12][17]. |

| Inhalation | Remove the person to fresh air. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible[12][17]. |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately[3][17]. Rinse mouth with water[3][13]. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[2][3].

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors[3].

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear[1][3].

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation[1][3].

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[1][18].

-

Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust. Ventilate the area after clean-up is complete[1][3][12]. For small spills, you can dampen the solid material with 60-70% ethanol before transferring to a container[19].

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. It may be necessary to contain and dispose of this chemical as a hazardous waste[1][12]. Contact a licensed professional waste disposal service to dispose of this material[1]. Halogenated solvent wastes should be collected in a compatible container (e.g., a polyethylene container) and should not be disposed of down the drain[15][20].

Visualizations

Safe Handling Workflow

Caption: Workflow for safe handling of 2-Amino-5-chloro-4-fluorophenol.

Emergency Response Decision Tree

Caption: Decision tree for emergency response procedures.

References

- An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Amino-4-chloro-5-fluorophenol. Benchchem.

- 2-Amino-5-fluorophenol SDS, 53981-24-1 Safety D

- Personal protective equipment for handling 2-Amino-4-chloro-5-fluorophenol. Benchchem.

- SAFETY D

- 2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY.

- The Proper Storage and Handling of Vol

- First Aid Procedures for Chemical Hazards. NIOSH - CDC.

- Halogen

- SAFETY DATA SHEET - 4-aminophenol. Sigma-Aldrich.

- SAFETY DATA SHEET - 4-Chlorophenol. Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Amino-4-chlorophenol-6-sulfonic Acid. TCI Chemicals.

- 2-AMINO-4-CHLORO-6-NITROPHENOL. CAMEO Chemicals - NOAA.

- 2-Amino-5-nitro-4-chlorophenol(6358-07-2). ChemicalBook.

- Phenol - Environment, Health & Safety.

- SAFETY DATA SHEET - 2-amino-4-chlorophenol. CPAChem.

- Phenol Standard Operating Procedure. Yale Environmental Health & Safety.

- Phenol | Office of Environmental Health and Safety. Princeton EHS.

- Phenol - Office of Environment, Health & Safety.

- SAFETY DATA SHEET - 2-Amino-5-chlorophenol. Fisher Scientific.

- Guidelines for Chemical Storage. Chapman University.

- Halogenated Solvents in Laboratories.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Amino-5-nitro-4-chlorophenol(6358-07-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. ehs.berkeley.edu [ehs.berkeley.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. nj.gov [nj.gov]

- 13. fr.cpachem.com [fr.cpachem.com]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. chapman.edu [chapman.edu]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. 2-AMINO-4-CHLORO-6-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. campusoperations.temple.edu [campusoperations.temple.edu]

Toxicological profile and environmental impact of 2-Amino-5-chloro-4-fluorophenol.

An In-depth Technical Guide to the Toxicological Profile and Environmental Impact of 2-Amino-5-chloro-4-fluorophenol

Abstract: This technical guide provides a comprehensive analysis of the toxicological profile and environmental impact of 2-Amino-5-chloro-4-fluorophenol. Intended for researchers, toxicologists, and drug development professionals, this document synthesizes the available data for this specific compound and leverages a scientifically grounded read-across approach from structurally related chlorophenols and aminophenols to address significant data gaps. The guide covers key toxicological endpoints, including acute and chronic toxicity, genotoxicity, and reproductive effects, as well as critical environmental parameters such as persistence, bioaccumulation, and ecotoxicity. By integrating mechanistic insights, detailed experimental protocols, and data visualization, this whitepaper serves as an essential resource for risk assessment and safe handling of this and similar chemical entities.

Introduction and Strategic Framework

2-Amino-5-chloro-4-fluorophenol (CAS No. Not Available, Molecular Formula: C₆H₅ClFNO) is a halogenated aromatic amine of interest in various chemical syntheses.[1] As with any novel or specialized chemical, a thorough understanding of its potential impact on human health and the environment is a prerequisite for its safe application, particularly in research and pharmaceutical development.

A review of the current scientific literature reveals a significant lack of empirical data specific to 2-Amino-5-chloro-4-fluorophenol. To construct a meaningful toxicological and environmental profile, this guide employs a read-across methodology. This approach utilizes data from structurally analogous compounds—such as 2-amino-4-chlorophenol, 2-amino-5-chlorophenol, and the broader class of chlorophenols—to predict the likely hazards of the target molecule. This strategy is a cornerstone of modern chemical risk assessment, allowing for informed decision-making in the absence of direct evidence. Every effort has been made to clearly delineate between data specific to the target compound and information inferred from its analogues.

Physicochemical Properties and Hazard Identification

A compound's physical and chemical characteristics are fundamental determinants of its biological and environmental behavior. While specific data for 2-Amino-5-chloro-4-fluorophenol is sparse, information for closely related isomers and analogues provides a foundational understanding.

Table 1: Physicochemical Properties and GHS Hazard Classifications of 2-Amino-5-chloro-4-fluorophenol and Related Compounds

| Property/Hazard | 2-Amino-5-chloro-4-fluorophenol | 5-Amino-2-chloro-4-fluorophenol | 2-Amino-4-chloro-5-fluorophenol | 2-Amino-5-chlorophenol |

| Molecular Formula | C₆H₅ClFNO | C₆H₅ClFNO | C₆H₅ClFNO | C₆H₆ClNO |

| Molecular Weight | 161.56 g/mol [1] | 161.56 g/mol [2] | 161.56 g/mol [3] | 143.57 g/mol [4] |

| Appearance | Data not available | Data not available | Brown Solid[3] | Solid[4] |

| Melting Point | Data not available | Data not available | Data not available | 145-153 °C[4] |

| GHS Classification | Data not available | Warning [2] H302: Harmful if swallowed H312: Harmful in contact with skin H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled | Warning [3] H302: Harmful if swallowed H312: Harmful in contact with skin H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation | Warning [4] H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

The GHS classifications for close isomers strongly suggest that 2-Amino-5-chloro-4-fluorophenol should be handled as a hazardous substance, with precautions taken to avoid ingestion, skin contact, and inhalation.[2][3]

Toxicological Profile: A Mechanistic and Predictive Analysis